DDO3711: A Novel Phosphatase-Recruiting Chimera for Targeted Dephosphorylation of ASK1 in Cancer Cells
DDO3711: A Novel Phosphatase-Recruiting Chimera for Targeted Dephosphorylation of ASK1 in Cancer Cells
An In-depth Technical Guide on the Mechanism of Action
Abstract
DDO3711 is a first-in-class small molecule classified as a Phosphatase-Recruiting Chimera (PHORC). It is engineered to specifically induce the dephosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1), a key signaling protein implicated in the pathogenesis of certain cancers. This document provides a detailed overview of the mechanism of action of DDO3711 in cancer cells, focusing on its molecular target, downstream signaling effects, and preclinical anti-cancer activity. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The reversible phosphorylation of proteins is a critical regulatory mechanism in cellular signaling. Aberrant hyperphosphorylation of oncoproteins is a common driver of cancer progression. Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the MAPK signaling cascade. In response to cellular stress, such as from reactive oxygen species (ROS) or inflammatory cytokines, ASK1 becomes activated through phosphorylation at Threonine 838 (Thr838).[1] This activation triggers downstream signaling through JNK and p38 MAP kinases, which can lead to apoptosis. However, sustained hyperactivation of ASK1 has been linked to the proliferation of certain cancer cells, including gastric cancer.[2]
Protein Phosphatase 5 (PP5) is a natural negative regulator of ASK1, capable of dephosphorylating p-ASK1T838. In some tumor types, PP5 activity is suppressed, leading to the accumulation of hyperphosphorylated, active ASK1. DDO3711 is a novel therapeutic agent designed to overcome this by acting as a molecular bridge, recruiting active PP5 to p-ASK1T838 to induce its dephosphorylation and subsequent inactivation.[3]
Molecular Composition and Mechanism of Action
DDO3711 is a chimeric molecule constructed from three key components:
-
An ASK1 Inhibitor Moiety: This part of the molecule binds to ASK1.
-
A PP5 Activator Moiety: This component engages and activates Protein Phosphatase 5.
-
A Chemical Linker: This connects the ASK1 inhibitor and the PP5 activator.[2]
The mechanism of action of DDO3711 is based on the principle of proximity-induced dephosphorylation. By simultaneously binding to both ASK1 and PP5, DDO3711 facilitates the formation of a ternary complex. This induced proximity dramatically increases the local concentration of the phosphatase relative to its substrate, leading to the efficient dephosphorylation of p-ASK1T838.[3]
Preclinical Data in Cancer Cells
In Vitro Activity
DDO3711 has demonstrated potent and specific activity in preclinical studies. It selectively inhibits ASK1 with a reported IC50 of 164.1 nM, while showing minimal activity against the related kinase ASK2 (IC50 > 20 µM).[1] In gastric cancer cell lines, DDO3711 exhibits significant anti-proliferative effects.[1]
| Cell Line | Cancer Type | DDO3711 IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | 0.5 | [2][3] |
| HGC-27 | Gastric Cancer | No significant inhibition | [1] |
| GES-1 | Normal Gastric Epithelium | No significant inhibition | [1] |
Table 1: Anti-proliferative Activity of DDO3711 in Human Cell Lines
Notably, the individual components of DDO3711 (the ASK1 inhibitor and the PP5 activator) did not show anti-proliferative effects on MKN45 cells, either alone or in combination, highlighting the necessity of the chimeric design for its therapeutic activity.[2][3]
Downstream Signaling Effects
Treatment of cancer cells with DDO3711 leads to a concentration-dependent decrease in the phosphorylation of JNK and p38, the primary downstream effectors of ASK1.[1] Furthermore, DDO3711 treatment has been shown to reduce the expression of key cell cycle proteins, including CDK4/6 and cyclin D1, in a concentration-dependent manner.[1]
In Vivo Efficacy
In a xenograft model of gastric cancer, intraperitoneal administration of DDO3711 resulted in significant, dose-dependent inhibition of tumor growth.[1] This anti-tumor effect was accompanied by a decrease in the levels of p-ASK1T838 in the tumor tissue.[1]
| Animal Model | Dosing Regimen | Outcome | Reference |
| Gastric Cancer Xenograft | 20 mg/kg and 40 mg/kg, IP daily for 21 days | Significant, dose-dependent tumor growth inhibition. Decreased p-ASK1T838 levels in tumors. | [1] |
Table 2: In Vivo Anti-tumor Activity of DDO3711
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of DDO3711.
ASK1 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of ASK1.
Protocol:
-
Prepare a reaction mixture containing recombinant ASK1 enzyme, a suitable substrate (e.g., myelin basic protein), and assay buffer.
-
Add varying concentrations of DDO3711 or control compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be done using methods such as radioactive 32P-ATP incorporation, ELISA with a phospho-specific antibody, or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
